molecular formula C18H19FO5S B135743 (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane CAS No. 303176-40-1

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane

Cat. No.: B135743
CAS No.: 303176-40-1
M. Wt: 366.4 g/mol
InChI Key: SRYHEPKRXGABEM-AEFFLSMTSA-N
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Description

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a complex organic compound characterized by its unique structural features, including a chromen ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane typically involves multiple steps, including the formation of the chromen ring and the introduction of the sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane shares similarities with other chromen derivatives and sulfonate compounds.
  • Compounds such as this compound and this compound exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHEPKRXGABEM-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586505
Record name [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-40-1
Record name [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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